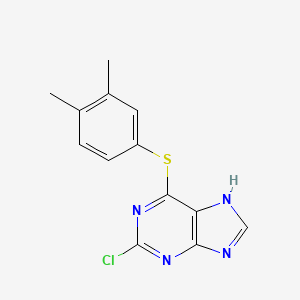
2-chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chloro group at the 2-position and a thioether linkage connecting the purine ring to a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3,4-dimethylphenyl thiol.
Formation of Thioether Linkage: The key step involves the formation of the thioether linkage between the purine ring and the 3,4-dimethylphenyl group. This is usually achieved through a nucleophilic substitution reaction where the thiol group attacks the chloro-substituted purine.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted purine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the thioether linkage.
科学的研究の応用
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: Used as a probe to study purine metabolism and its role in various biological processes.
Chemical Biology: Employed in the design of molecular probes for studying protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: Another purine derivative with anticancer properties.
Thioguanine: Used in the treatment of leukemia.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine is unique due to its specific structural features, such as the chloro group and the 3,4-dimethylphenyl thioether linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
646510-61-4 |
|---|---|
分子式 |
C13H11ClN4S |
分子量 |
290.77 g/mol |
IUPAC名 |
2-chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4S/c1-7-3-4-9(5-8(7)2)19-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChIキー |
JXMUVLDJFLYHAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


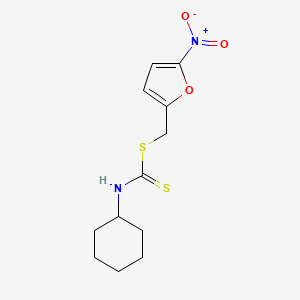

![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)


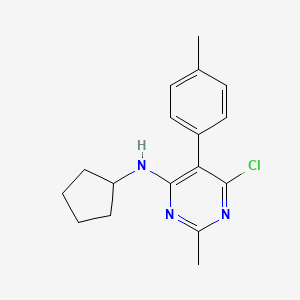
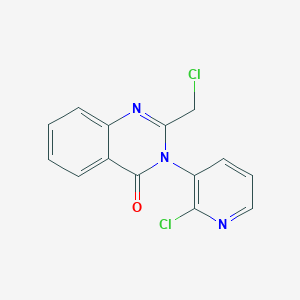
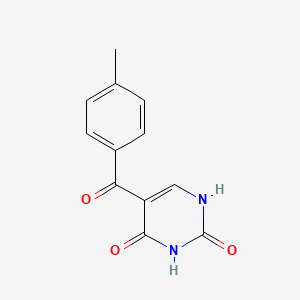
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
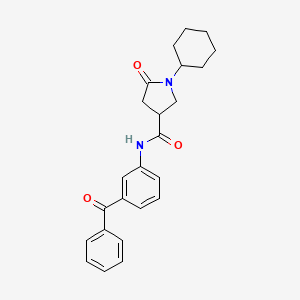
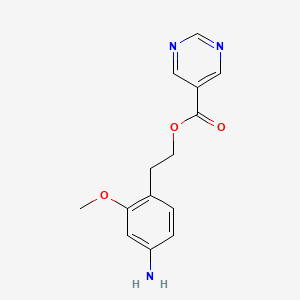
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
